molecular formula C22H20N2O2 B11548777 2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide

2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide

Cat. No.: B11548777
M. Wt: 344.4 g/mol
InChI Key: BBCGFKNEZSYBIO-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide is a synthetic organic compound with the molecular formula C22H20N2O2 and a molecular weight of 344.417 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide typically involves a multi-step process. One common method includes the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to form an intermediate, which is then treated with 2-methyl benzoic acid in the presence of triethylamine . This method ensures the formation of the desired benzamide compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, N-substituted benzamides are known to inhibit nuclear factor-B and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes .

Comparison with Similar Compounds

2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their specific chemical properties and applications

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-methyl-N-[4-[(2-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-7-3-5-9-19(15)21(25)23-17-11-13-18(14-12-17)24-22(26)20-10-6-4-8-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

BBCGFKNEZSYBIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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